Cetomacrogol 1000
Overview
Description
Cetomacrogol 1000 is a nonionic surfactant used in various pharmaceutical formulations. It is known for its ability to stabilize emulsions and is commonly used in combination with other substances such as cetostearyl alcohol to enhance its emulsifying properties. The studies have shown that cetomacrogol 1000 can form gel networks in continuous phases of emulsions, which are not fully formed immediately after preparation but build up over time, affecting the rheological properties of the emulsions .
Synthesis Analysis
The synthesis of cetomacrogol 1000 involves the ethoxylation of cetyl alcohol, resulting in a compound with a hydrophilic polyoxyethylene chain. This process is not directly detailed in the provided papers, but the interaction of cetomacrogol 1000 with cetyl alcohol and water has been studied, indicating the formation of complexes characterized by various techniques such as scanning electron microscopy and small-angle X-ray diffraction .
Molecular Structure Analysis
Cetomacrogol 1000 micelles in water have been found to be spherical with a micellar weight of approximately 101,000. The hydration of these micelles has been studied, and it was found that about 1.96 g of water hydrates 1 g of cetomacrogol . The molecular structure of cetomacrogol 1000 allows it to interact with various compounds, affecting their solubilization and the properties of the micelles .
Chemical Reactions Analysis
The interaction of cetomacrogol 1000 with other compounds has been observed, such as the formation of a bonded complex with gallate antioxidants, which affects the phase equilibria of the system containing cetomacrogol 1000, water, and benzaldehyde . Additionally, cetomacrogol 1000-induced hemolysis has been investigated, revealing the participation of hydroxyl radicals in the process .
Physical and Chemical Properties Analysis
The critical micelle concentration (CMC) of cetomacrogol 1000 has been determined using various methods, with results indicating a CMC of around 0.006 to 0.008 percent. The presence of sodium chloride in solutions was found to decrease the CMC . The rheological properties of cetomacrogol 1000 are influenced by temperature, with gel networks showing variations in viscosity and compliance correlated with thermal-phase transitions . The processing of cetomacrogol ointment has been studied, revealing that yield stress, a rheological parameter, is strongly influenced by filling temperature and mixing speed .
Scientific Research Applications
Absorption Enhancement
Cetomacrogol 1000, a nonionic surfactant, has been shown to enhance the intestinal absorption of various substances. Studies have demonstrated its effectiveness in increasing the absorption of gentamicin, amikacin, and insulin from the gastrointestinal tract, suggesting potential clinical applications for enhancing drug absorption (Rubinstein et al., 1981; Bar-on et al., 1981; Touitou et al., 1980).
Hemolysis Mechanism
Research has also explored the hemolytic effects of Cetomacrogol 1000. It's been found that hydroxyl radicals play a significant role in cetomacrogol 1000-induced hemolysis, contributing to about 30% of its hemolytic potency (Segal & Milo-Goldzweig, 1983).
Solubilization Studies
Cetomacrogol 1000 is significant in solubilization studies, showing effectiveness in increasing the solubility of various compounds in water, such as griseofulvin and benzoic acid. Its interaction with different substances highlights its potential in pharmaceutical formulations (Elworthy & Lipscomb, 1969; Donbrow et al., 1970).
Phase Diagram Analysis
The phase equilibria of Cetomacrogol 1000 with other compounds have been studied, revealing insights into the formation of bonded complexes and the impact on liquid crystal phases. This research is vital for understanding the behavior of Cetomacrogol 1000 in various chemical environments (Nixon et al., 1971).
Interaction with Bacteria
The interaction of Cetomacrogol 1000 with bacteria has been evaluated, particularly its effect on the uptake of hexylresorcinol by E. coli and the release of cellular constituents. This study provides insights into how Cetomacrogol 1000 influences bacterial behavior and drug uptake (Beckett et al., 1959).
Emulsion Stability and Rheology
Research on the rheology and stability of emulsions stabilized by Cetomacrogol 1000 has been conducted, showing its significance in forming gel networks in emulsion systems. This work is crucial for pharmaceutical and cosmetic industries where emulsion stability is a key factor (Barry & Saunders, 1972).
Electronic Properties and Interactions
The electronic properties and interactions of Cetomacrogol 1000 have been studied through quantum chemical calculations and experimental investigations. These studies offer a deeper understanding of the molecular behavior and potential applications of Cetomacrogol 1000 in various fields (Tran et al., 2021).
Membrane Permeability and Dialysis Studies
Cetomacrogol 1000's permeability through cellophane membranes has been investigated, providing valuable information for dialysis and membrane-related applications (Kazmi & Mitchell, 1973).
Future Directions
Cetomacrogol 1000 is used as an oil in water (O/W) emulsifier for creams/lotions, and a wetting agent . It is also used as a solubilizer of essential oils, vitamin oils, and drugs of low water solubility . Its future directions could include further exploration of its uses in pharmaceutical and cosmetic products.
properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hexadecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H114O21/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-58-19-21-60-23-25-62-27-29-64-31-33-66-35-37-68-39-41-70-43-45-72-47-49-74-51-53-76-55-56-77-54-52-75-50-48-73-46-44-71-42-40-69-38-36-67-34-32-65-30-28-63-26-24-61-22-20-59-18-16-57/h57H,2-56H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLMKTBGFQGKQEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H114O21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7046708 | |
Record name | Polyethylene glycol (20) hexadecyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7046708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1123.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; mp = 32-34 deg C; [Sigma-Aldrich MSDS] | |
Record name | Cetomacrogol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/12872 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Cetomacrogol 1000 | |
CAS RN |
9004-95-9 | |
Record name | Cetomacrogol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009004959 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Poly(oxy-1,2-ethanediyl), .alpha.-hexadecyl-.omega.-hydroxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Hexadecan- l-ol, ethoxylated | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.524 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.